

Application Notes and Protocols: Ro 363 Hydrochloride Solubility in DMSO

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Compound of Interest

Compound Name: Ro 363 hydrochloride

Cat. No.: B10824536

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Abstract

These application notes provide detailed information on the solubility of **Ro 363 hydrochloride**, a potent and highly selective β 1-adrenoceptor agonist, in dimethyl sulfoxide (DMSO). This document includes quantitative solubility data, detailed protocols for the preparation of stock solutions, and a diagram of the relevant signaling pathway. The provided information is intended to aid researchers in the accurate and effective use of **Ro 363 hydrochloride** in a laboratory setting. **Ro 363 hydrochloride** acts as a cardiovascular modulator, reducing diastolic blood pressure and increasing myocardial contractility.^[1]

Quantitative Solubility Data

The solubility of **Ro 363 hydrochloride** in DMSO has been reported by multiple suppliers. The data is summarized in the table below for easy comparison. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using a fresh, unopened container of DMSO is highly recommended.^[1]

Solvent	Reported Solubility (mg/mL)	Molar Concentration (mM)	Notes
DMSO	125	312.60	Requires sonication for dissolution.[1]
DMSO	95	237.58	

Molecular Weight of **Ro 363 hydrochloride**: 399.87 g/mol [2][3]

Experimental Protocols

Preparation of a High-Concentration Stock Solution in 100% DMSO

This protocol is suitable for preparing a concentrated stock solution of **Ro 363 hydrochloride** for in vitro experiments.

Materials:

- **Ro 363 hydrochloride** (solid)
- Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic water bath

Procedure:

- Weighing: Accurately weigh the desired amount of **Ro 363 hydrochloride** powder in a sterile microcentrifuge tube or vial.
- Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 125 mg/mL solution, add 8 μ L of DMSO for every 1 mg of **Ro 363**)

hydrochloride).

- Initial Mixing: Briefly vortex the mixture to suspend the powder.
- Sonication: Place the tube/vial in an ultrasonic water bath. Sonicate the mixture until the solid is completely dissolved. Intermittent vortexing may aid dissolution.
- Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Storage: Once dissolved, the stock solution should be stored under nitrogen at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

Note: If precipitation is observed upon cooling to room temperature, gentle warming and sonication can be used to redissolve the compound before use.

Preparation of a Working Solution for In Vivo Formulations

For in vivo studies, **Ro 363 hydrochloride** is often administered in a co-solvent system to ensure biocompatibility. The following are examples of such formulations.

Protocol Example 1:

- Prepare a stock solution of **Ro 363 hydrochloride** in DMSO.
- In a separate tube, prepare the vehicle by mixing 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the DMSO stock solution to the vehicle to constitute 10% of the final volume.
- This method has been used to achieve a final **Ro 363 hydrochloride** concentration of at least 2.5 mg/mL.

Protocol Example 2:

- Prepare a stock solution of **Ro 363 hydrochloride** in DMSO.

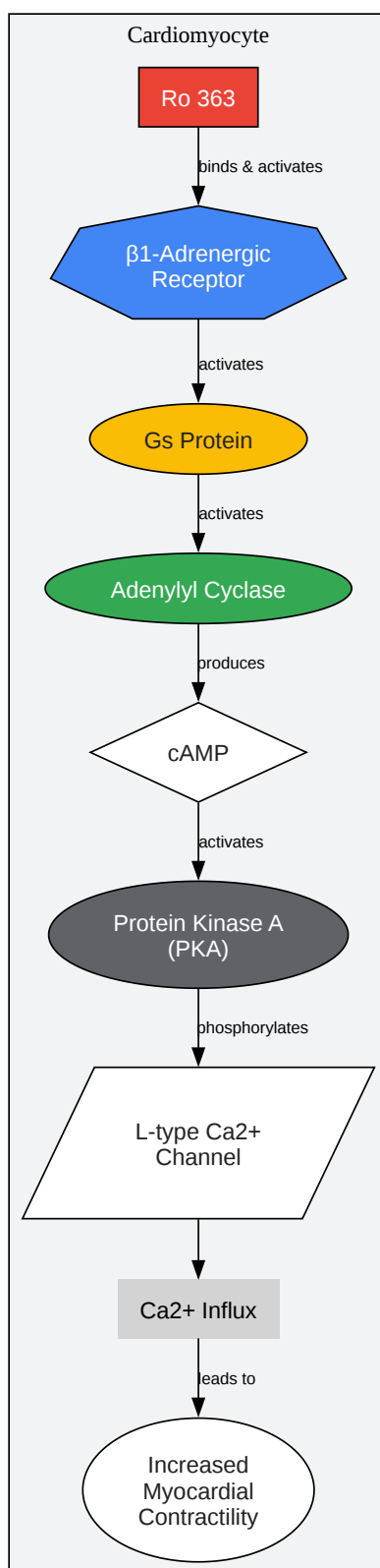
- In a separate tube, prepare the vehicle by mixing 90% (20% SBE- β -CD in Saline).
- Add the DMSO stock solution to the vehicle to make up 10% of the final volume.
- This method has been used to achieve a final **Ro 363 hydrochloride** concentration of at least 2.5 mg/mL.

Protocol Example 3:

- Prepare a stock solution of **Ro 363 hydrochloride** in DMSO.
- Add the DMSO stock solution to corn oil to constitute 10% of the final volume.
- This method has been used to achieve a final **Ro 363 hydrochloride** concentration of at least 2.5 mg/mL.

Signaling Pathway

Ro 363 is a potent and highly selective β 1-adrenoceptor agonist. Its mechanism of action involves the activation of the β 1-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade, as illustrated in the diagram below.



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